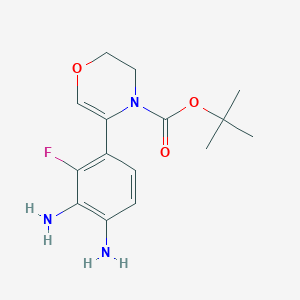
tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate is a synthetic organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the oxazine ring through cyclization reactions.
- Introduction of the tert-butyl ester group.
- Functionalization of the phenyl ring with amino and fluorine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens, acids, or bases.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of amino and fluorine groups suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure may allow it to act as an inhibitor or modulator of specific biological pathways, leading to the development of new treatments for diseases.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The amino and fluorine groups could form hydrogen bonds or electrostatic interactions with these targets, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate may include other oxazine derivatives with different substituents on the phenyl ring or variations in the ester group. Examples include:
- Tert-butyl 5-(3,4-diamino-2-chlorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
- Tert-butyl 5-(3,4-diamino-2-methylphenyl)-2H-1,4-oxazine-4(3H)-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both amino and fluorine groups on the phenyl ring, along with the oxazine and tert-butyl ester moieties, gives it distinct chemical and biological properties that may not be found in other similar compounds.
Eigenschaften
Molekularformel |
C15H20FN3O3 |
|---|---|
Molekulargewicht |
309.34 g/mol |
IUPAC-Name |
tert-butyl 5-(3,4-diamino-2-fluorophenyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
InChI |
InChI=1S/C15H20FN3O3/c1-15(2,3)22-14(20)19-6-7-21-8-11(19)9-4-5-10(17)13(18)12(9)16/h4-5,8H,6-7,17-18H2,1-3H3 |
InChI-Schlüssel |
NPONISKOVGSYIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC=C1C2=C(C(=C(C=C2)N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


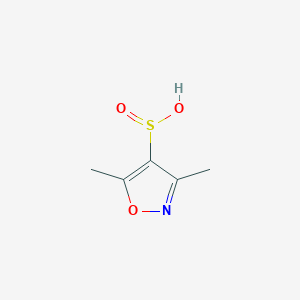



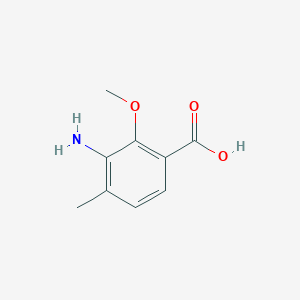
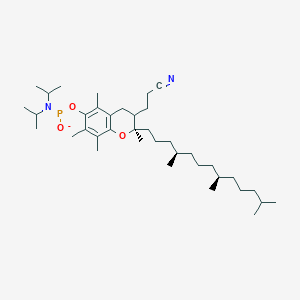
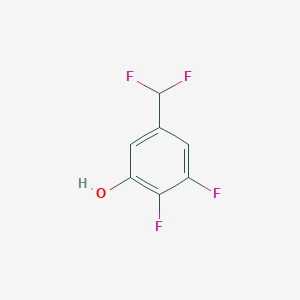

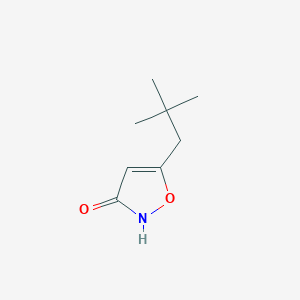
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)


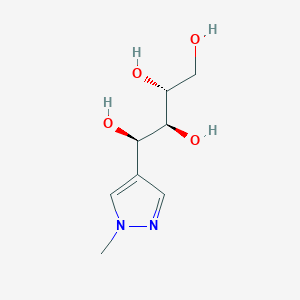
![N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)
